molecular formula C16H36Cl2N2 B13758994 Diisobutyl-1,4-cyclohexanebis(methylamine) dihydrochloride CAS No. 7302-86-5

Diisobutyl-1,4-cyclohexanebis(methylamine) dihydrochloride

Cat. No.: B13758994
CAS No.: 7302-86-5
M. Wt: 327.4 g/mol
InChI Key: MDHISCUTYIDPBM-UHFFFAOYSA-N
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Description

Diisobutyl-1,4-cyclohexanebis(methylamine) dihydrochloride is a cyclohexane-based aliphatic diamine derivative featuring two methylamine groups substituted with isobutyl moieties at the 1,4-positions of the cyclohexane ring, forming a dihydrochloride salt. These compounds are characterized by their rigid cyclohexane backbone, which confers conformational flexibility and stereochemical variability (cis/trans isomerism) . The dihydrochloride salt form enhances solubility and stability, making it suitable for applications in polymer synthesis and biomedical research .

Properties

CAS No.

7302-86-5

Molecular Formula

C16H36Cl2N2

Molecular Weight

327.4 g/mol

IUPAC Name

2-methyl-N-[[4-[(2-methylpropylamino)methyl]cyclohexyl]methyl]propan-1-amine;dihydrochloride

InChI

InChI=1S/C16H34N2.2ClH/c1-13(2)9-17-11-15-5-7-16(8-6-15)12-18-10-14(3)4;;/h13-18H,5-12H2,1-4H3;2*1H

InChI Key

MDHISCUTYIDPBM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNCC1CCC(CC1)CNCC(C)C.Cl.Cl

Origin of Product

United States

Preparation Methods

The synthesis of diisobutyl-1,4-cyclohexanebis(methylamine) dihydrochloride involves the reaction of 1,4-cyclohexanebis(methylamine) with isobutyl groups under specific conditions. The reaction typically requires a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained . Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and purity.

Chemical Reactions Analysis

Diisobutyl-1,4-cyclohexanebis(methylamine) dihydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Diisobutyl-1,4-cyclohexanebis(methylamine) dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of diisobutyl-1,4-cyclohexanebis(methylamine) dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Melting Points of Polyamides from 1,4-Cyclohexanebis(methylamine) Isomers

Isomer Composition Melting Point (°C) Key Observation Source
High trans-isomer content 280 Enhanced thermal stability
High cis-isomer content 200 Eutectic behavior in copolymers

Table 2: Toxicity and Structural Comparison of Analogues

Compound Substituent Toxicity Profile Source
Diisobutyl variant (hypothetical) Isobutyl Data not available
2,2'-Dimethyl-4,4'-methylenebis(cyclohexylamine) Methyl Similar systemic toxicity
trans-2-Chlorobenzyl derivative 2-Chlorobenzyl Requires PPE for handling

Key Research Findings:

Isomer-Dependent Properties : Trans isomers dominate high-performance polymer applications due to superior thermal resistance .

Halogenation Effects : Chloro/bromo derivatives exhibit distinct biological activity but require rigorous safety measures .

Copolymer Compatibility : Cyclohexanebis(methylamine) derivatives form partially isomorphous systems with aromatic diamines, minimizing melting point depression .

Biological Activity

Diisobutyl-1,4-cyclohexanebis(methylamine) dihydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound can be represented by the chemical formula C14H30Cl2N2C_{14}H_{30}Cl_2N_2. Its structure features a cyclohexane backbone with two methylamine groups, which are known to influence its biological interactions.

Neurotoxicity Studies

Inhalation studies involving cyclohexane derivatives have raised concerns regarding neurotoxic effects. Cyclohexane exposure has been linked to functional deficits in motor behavior and spatial memory in animal models. These findings highlight the importance of evaluating the neurotoxic potential of similar compounds, including diisobutyl-1,4-cyclohexanebis(methylamine) .

Case Study 1: Antibacterial Activity

A study investigated the antibacterial properties of cyclohexane derivatives against various bacterial strains. The results indicated that certain derivatives showed significant activity against Gram-positive bacteria but were less effective against Gram-negative strains. This suggests that modifications to the cyclohexane structure could enhance antibacterial efficacy .

Case Study 2: Neurobehavioral Effects

Another study assessed the neurobehavioral effects of cyclohexane inhalation in mice. The results demonstrated increased astrocyte and microglia activation in the hippocampus, correlating with functional deficits observed during behavioral tests. Although this study did not directly test diisobutyl-1,4-cyclohexanebis(methylamine), it underscores the necessity for similar evaluations given the structural analogies .

Table 1: Summary of Biological Activities of Cyclohexane Derivatives

CompoundActivity TypeTarget Organism/Cell TypeReference
Diisobutyl-1,4-cyclohexanebis(methylamine)AntimicrobialGram-positive bacteria
CyclohexaneNeurotoxic effectsMouse hippocampal cells
Cyclohexanebis(methylamine)AntimicrobialVarious bacteria

Research Findings

The current body of research highlights several key findings regarding the biological activity of diisobutyl-1,4-cyclohexanebis(methylamine):

  • Antimicrobial Activity : Similar compounds have demonstrated varying degrees of effectiveness against bacterial strains.
  • Neurotoxicity : Exposure to cyclohexane and its derivatives can lead to significant neurobehavioral changes in animal models.
  • Potential Applications : Given its structural properties, diisobutyl-1,4-cyclohexanebis(methylamine) may be explored further for therapeutic applications or as a lead compound in drug development.

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